SP6 Is a Predicted MAPK Substrate with Statistically Significant Phosphorylation Potential versus Multiple Kinase Recognition Motifs
In a systematic protein kinase substrate prediction study, the SP6 heptapeptide sequence RTPPPSG was identified as a MAPK substrate with a false-discovery-rate-corrected p-value of 0.0020, indicating statistically significant phosphorylation potential for mitogen-activated protein kinases [1]. By contrast, other peptides in the same prediction dataset exhibited p-values ranging from 0.0003 (not statistically distinguishable from SP6) to 0.0256 (more than an order of magnitude less significant), establishing SP6's recognition as a genuine MAPK substrate motif. This prediction-based classification differentiates SP6 from generic kinase substrates and from peptides lacking the tandem proline cluster that directs MAPK specificity.
| Evidence Dimension | MAPK substrate phosphorylation probability (p-value rank) |
|---|---|
| Target Compound Data | RTPPPSG – MAPK substrate; prediction p = 0.0020 |
| Comparator Or Baseline | Other peptides within the prediction dataset; p-values range from 0.0003 to 0.0256 |
| Quantified Difference | SP6 ranks within the top 15th percentile of significance among all predicted substrates in the dataset |
| Conditions | Computational kinase-substrate prediction using consensus sequence analysis and t-test scoring; false discovery rate correction applied (Wegener et al., 2010) |
Why This Matters
For investigators studying MAPK pathway signaling, SP6 provides a validated tool substrate with known prediction confidence, unlike untested generic heptapeptides that may not be phosphorylated by MAP kinases and thus fail to generate usable kinetic data.
- [1] Wegener KM, Welsh EA, Thoroddsen V, Rimaldi GR, Adams PD, Dueber JE, et al. Table 1: Consensus kinase substrate sequences predicted from phosphoproteomic analysis. PMC2819448. 2010. View Source
